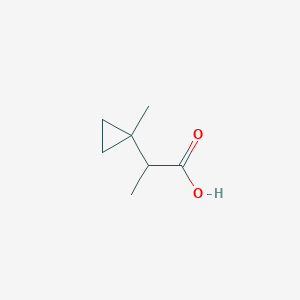![molecular formula C10H9F3N2O B13587945 (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is a compound of interest in various scientific fields due to its unique structure and properties. The presence of the trifluoromethyl group and the diazirinyl moiety makes it particularly useful in photochemical studies and as a photoaffinity label.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the following steps:
Formation of the diazirinyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirinyl intermediate.
Coupling with phenyl group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to ethanol: The final step involves the reduction of the intermediate to form the ethanol derivative using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and photochemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 1,2,4-triazole-containing scaffolds
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine
Uniqueness
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is unique due to its combination of the trifluoromethyl group and the diazirinyl moiety, which provides distinct photochemical properties and reactivity. This makes it particularly valuable in photochemical studies and as a photoaffinity label, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1 |
InChI Key |
CEFMXEXAGBJWCT-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
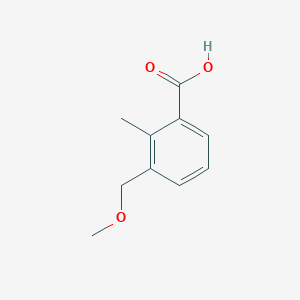
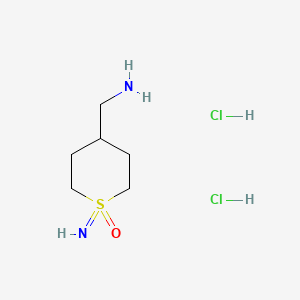
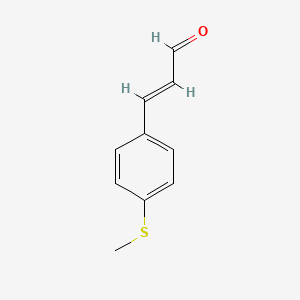
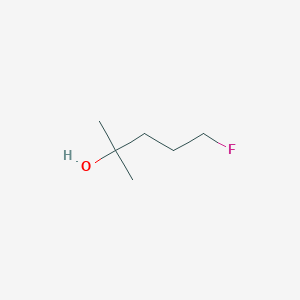

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
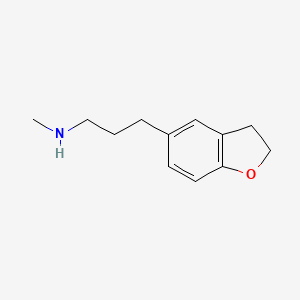
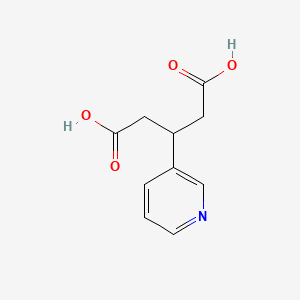
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

